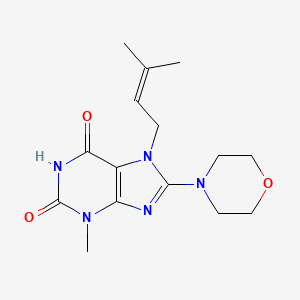
3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione is a synthetic compound belonging to the xanthine family Xanthines are known for their diverse biological activities, including their use as stimulants and bronchodilators
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with 1-bromo-3-methylbut-2-ene in the presence of a base such as DIEA (diisopropylethylamine) in DMF (dimethylformamide) . This reaction yields the desired compound through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dipeptidyl peptidase-IV (DPP-IV), which plays a role in glucose metabolism . By inhibiting DPP-IV, the compound can enhance insulin secretion and improve glucose homeostasis.
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: Similar to sitagliptin, it also inhibits DPP-IV and is used for managing blood sugar levels.
Saxagliptin: Another DPP-IV inhibitor with a similar mechanism of action.
Uniqueness
3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other DPP-IV inhibitors .
Properties
IUPAC Name |
3-methyl-7-(3-methylbut-2-enyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10(2)4-5-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-6-8-23-9-7-19/h4H,5-9H2,1-3H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCDCVIAIYXFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(4-Methylbenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
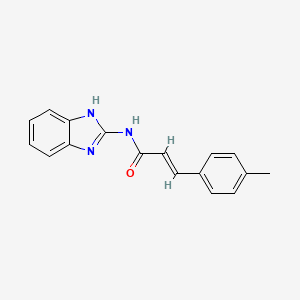
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
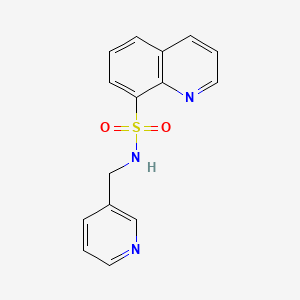
hydrazone](/img/structure/B5881073.png)
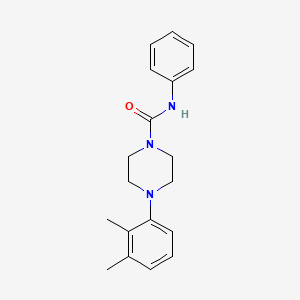
![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-FLUORO-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}BENZAMIDE](/img/structure/B5881084.png)
![N-[(4-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B5881112.png)
![N-[(3-nitrophenyl)methyl]adamantan-2-amine](/img/structure/B5881126.png)
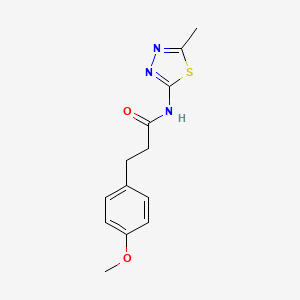
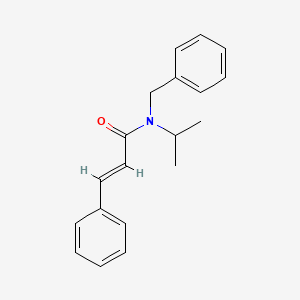
![2-(3-CHLOROPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE](/img/structure/B5881156.png)
